

2-Chloro-6-fluoro-4-methylbenzoic acid CAS number

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methylbenzoic acid
Cat. No.: B13087813

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Title: Strategic Utilization of **2-Chloro-6-fluoro-4-methylbenzoic Acid** in Advanced Scaffold Design
Target Audience: Researchers, scientists, and drug development professionals
Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated benzoic acids serve as highly privileged scaffolds. **2-Chloro-6-fluoro-4-methylbenzoic acid** (CAS: 1427373-49-6) is a specialized, tri-substituted building block that offers unique physicochemical properties[1]. As a Senior Application Scientist, I frequently leverage this compound to solve complex structural challenges. The precise arrangement of the chloro, fluoro, and methyl groups provides a meticulously balanced profile of steric hindrance, metabolic stability, and orthogonal reactivity, making it an ideal starting material for complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Data

To effectively utilize this building block, one must first understand its fundamental properties. The table below summarizes the critical quantitative data required for reaction planning and

analytical validation[2].

Property	Value / Specification
CAS Number	1427373-49-6
Molecular Formula	C8H6ClFO2
Molecular Weight	188.58 g/mol
IUPAC Name	2-Chloro-6-fluoro-4-methylbenzoic acid
SMILES	<chem>CC1=CC(F)=C(C(O)=O)C(Cl)=C1</chem>
InChIKey	XKGVIIYRCDLHQMB-UHFFFAOYSA-N
Physical Form	White to off-white powder[1]
Storage Temperature	Room Temperature (RT)[1]

Mechanistic Significance: The "Why" Behind the Structure

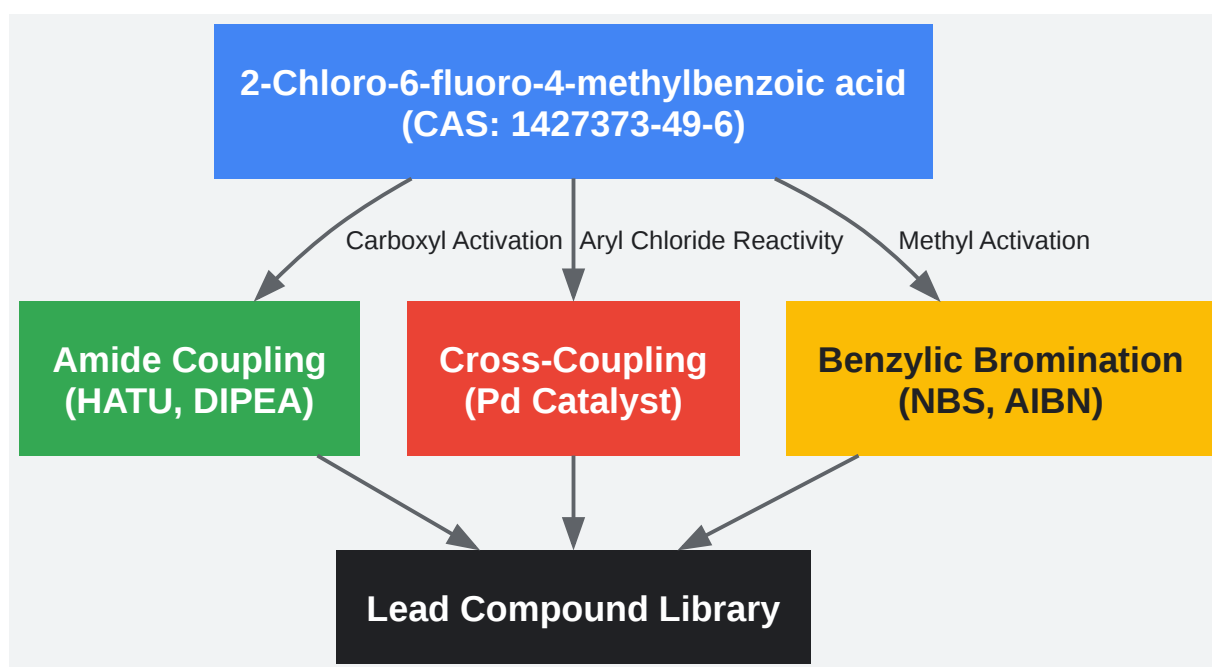
The value of **2-chloro-6-fluoro-4-methylbenzoic acid** lies in the synergistic causality of its three substituents:

- **Di-ortho Substitution (2-Chloro, 6-Fluoro):** The presence of halogens at both ortho positions forces the carboxylate group out of the plane of the phenyl ring due to severe steric clash. When converted into an amide, this orthogonal conformation restricts bond rotation. This is highly desirable in kinase inhibitor design, as it locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein. Furthermore, the steric bulk shields the resulting amide bond from enzymatic cleavage (e.g., by amidases), drastically improving in vivo half-life.
- **Fluorine Bioisosterism (6-Fluoro):** Fluorine acts as a hydrogen bioisostere but with extreme electronegativity. It modulates the pKa of the adjacent functional groups and increases membrane permeability without adding the massive steric bulk of heavier halogens.

- **Hydrophobic Anchor & Late-Stage Handle (4-Methyl):** The para-methyl group increases the overall lipophilicity (logP) of the fragment. More importantly, it serves as a latent functional handle. Through radical bromination (e.g., using NBS/AIBN), it can be converted into a benzylic bromide for subsequent nucleophilic substitutions.

Downstream Functionalization Workflow

The true utility of this compound is its ability to undergo orthogonal, site-selective functionalization. The workflow below illustrates the primary synthetic pathways utilized in drug discovery.



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Downstream functionalization workflow of **2-Chloro-6-fluoro-4-methylbenzoic acid** in drug discovery.

Experimental Methodology: Sterically Hindered Amide Coupling

Standard amide coupling reagents (like EDC/HOBt) frequently fail when applied to 2-chloro-6-fluorobenzoic acid derivatives due to the extreme steric hindrance shielding the carbonyl

carbon. To overcome this activation energy barrier, the highly reactive uronium salt HATU must be employed.

The following protocol is designed as a self-validating system, ensuring that both the reaction and the purification steps have built-in diagnostic checks.

Step-by-Step Protocol:

- **Reagent Preparation:** In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of **2-chloro-6-fluoro-4-methylbenzoic acid** in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
- **Pre-Activation (Critical Step):** Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for exactly 20 minutes.
 - **Causality:** The di-ortho halogens severely retard the formation of the active HOAt ester. Pre-activation ensures the carboxylic acid is fully converted before the amine is introduced, preventing competitive side reactions.
- **Amine Addition:** Add 1.1 eq of the target primary amine dropwise.
- **Thermal Driving:** Elevate the reaction temperature to 45 °C and stir for 16 hours.
 - **Causality:** Room temperature is often insufficient to drive the nucleophilic attack on the sterically shielded HOAt ester. Gentle heating overcomes this barrier without degrading the HATU reagent.
- **Aqueous Workup:** Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes). Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally, a 5% aqueous LiCl solution or heavy brine (3 washes).
 - **Causality:** DMF is highly miscible in water, but a simple water wash often results in poor phase separation. Using 5% LiCl or brine drastically increases the partition coefficient of DMF into the aqueous layer, effectively stripping it from the organic phase.

- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation:

To guarantee the integrity of the protocol, the resulting product must be validated using the following diagnostic markers:

- LC-MS Isotopic Profiling: Confirm the presence of the product mass. Crucially, verify the 3:1 isotopic ratio (M / M+2) characteristic of a single chlorine atom. If this ratio is absent, undesired dehalogenation occurred during the reaction.
- ¹H NMR (DMSO-d₆): The success of the coupling is confirmed by the disappearance of the broad carboxylic acid -OH peak (~13.0 ppm) and the emergence of a sharp amide -NH peak (~8.5–9.5 ppm). The para-methyl singlet (~2.3 ppm) must remain strictly intact.

References

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Sources

- [1. 2-chloro-6-fluoro-4-methylbenzoic acid | 1427373-49-6 \[sigmaaldrich.com\]](#)
- [2. 2-chloro-6-fluoro-4-methylbenzoic acid - C₈H₆ClFO₂ | CSSS00010768508 \[chem-space.com\]](#)
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